4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group at the 4-position and a thiophen-2-yl(thiophen-3-yl)methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:
Formation of the thiophen-2-yl(thiophen-3-yl)methyl intermediate: This can be achieved by reacting thiophene derivatives under suitable conditions.
Coupling with 4-methoxybenzoyl chloride: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the thiophene rings play a crucial role in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but lacks the additional thiophene ring.
4-methoxy-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with the thiophene ring at a different position.
Uniqueness
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both thiophene rings, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for developing new materials and drugs with improved properties.
Properties
IUPAC Name |
4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-6-4-12(5-7-14)17(19)18-16(13-8-10-21-11-13)15-3-2-9-22-15/h2-11,16H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLGWWTWGXAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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